molecular formula C11H11Br3N2OS B3914464 2,2-dibromo-N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-1-methylcyclopropanecarbohydrazide

2,2-dibromo-N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-1-methylcyclopropanecarbohydrazide

Cat. No.: B3914464
M. Wt: 459.00 g/mol
InChI Key: RKHVUNGNLDQXRE-GIDUJCDVSA-N
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Description

2,2-dibromo-N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-1-methylcyclopropanecarbohydrazide is a complex organic compound that features a cyclopropane ring, bromine atoms, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dibromo-N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-1-methylcyclopropanecarbohydrazide typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by cyclization and subsequent functionalization to introduce the hydrazide group. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled temperatures and solvent conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2,2-dibromo-N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-1-methylcyclopropanecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .

Scientific Research Applications

2,2-dibromo-N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-1-methylcyclopropanecarbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dibromo-N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-1-methylcyclopropanecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dibromo-N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-1-methylcyclopropanecarbohydrazide is unique due to its cyclopropane ring and hydrazide functionality, which provide distinct chemical reactivity and potential for diverse applications compared to other brominated thiophene derivatives.

Properties

IUPAC Name

2,2-dibromo-N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-1-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br3N2OS/c1-6(7-3-4-8(12)18-7)15-16-9(17)10(2)5-11(10,13)14/h3-4H,5H2,1-2H3,(H,16,17)/b15-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHVUNGNLDQXRE-GIDUJCDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1(CC1(Br)Br)C)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1(CC1(Br)Br)C)/C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dibromo-N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-1-methylcyclopropanecarbohydrazide
Reactant of Route 2
2,2-dibromo-N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-1-methylcyclopropanecarbohydrazide
Reactant of Route 3
Reactant of Route 3
2,2-dibromo-N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-1-methylcyclopropanecarbohydrazide
Reactant of Route 4
2,2-dibromo-N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-1-methylcyclopropanecarbohydrazide
Reactant of Route 5
2,2-dibromo-N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-1-methylcyclopropanecarbohydrazide
Reactant of Route 6
2,2-dibromo-N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-1-methylcyclopropanecarbohydrazide

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